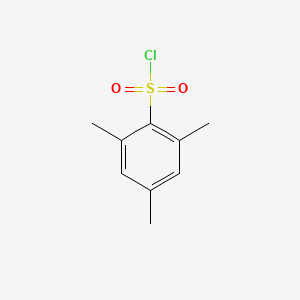

2-Mesitylenesulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides are a class of highly valuable reagents in the field of organic synthesis due to their specific reactivity. magtech.com.cn As highly reactive electrophiles, they readily engage in nucleophilic substitution reactions with a wide array of nucleophiles. fiveable.me For instance, their reaction with amines is a cornerstone for the synthesis of sulfonamides, a class of compounds with extensive applications in medicinal chemistry. fiveable.meenamine.netsigmaaldrich.com Similarly, reactions with alcohols and thiols yield sulfonic esters and sulfones, respectively, which are important intermediates for further chemical transformations. fiveable.me The sulfonyl group itself can be used as a protecting group for amines or alcohols, which can be removed under specific conditions after other synthetic steps have been completed. fiveable.me Beyond protection and sulfonamide formation, sulfonyl chlorides are used as intermediates in the manufacturing of dyes and pigments and as initiators in certain polymerization reactions. quora.com

Historical Context of 2-Mesitylenesulfonyl Chloride Utilization

Structural Characteristics and Reactivity Profile of this compound

This compound is a white to grey crystalline solid at room temperature. chemicalbook.comthermofisher.com Its reactivity is fundamentally governed by the interplay between its mesitylene (B46885) ring and the sulfonyl chloride group.

| Physical Property | Value |

| Appearance | White to grey crystalline powder chemicalbook.comthermofisher.com |

| Melting Point | 55-57 °C chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in toluene (B28343) chemicalbook.com |

The compound's reactivity profile makes it a favored reagent for reactions where controlled reactivity and selectivity are paramount. chemimpex.com The mechanism of its reactions typically involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride anion and the formation of a new bond between the sulfur and the nucleophile.

Mesitylene Backbone Influence on Reactivity and Selectivity

The defining feature of this compound is the mesitylene group, which significantly modulates its reactivity through steric effects. The two methyl groups positioned ortho to the sulfonyl chloride group create substantial steric hindrance around the reaction center. This steric bulk has several important consequences:

Modulated Reactivity: The steric hindrance makes this compound less reactive than smaller, unhindered sulfonyl chlorides such as methanesulfonyl chloride. This moderated reactivity can be advantageous in preventing unwanted side reactions.

Enhanced Selectivity: The bulky nature of the mesityl group can lead to higher selectivity. For example, it can allow for preferential reaction with less sterically hindered primary amines over more crowded secondary amines.

Reaction Yields: The steric hindrance can sometimes lead to lower reaction yields compared to less bulky reagents like tosyl chloride, particularly when reacting with sterically demanding nucleophiles. researchgate.net

This balance between reactivity and selectivity allows for precise chemical transformations, enabling the synthesis of complex molecules with high precision. chemimpex.com

Electrophilic Nature of the Sulfonyl Group in this compound

The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density. fiveable.me This polarization creates a significant partial positive charge on the sulfur atom, making it an excellent electrophilic center susceptible to attack by nucleophiles. chemimpex.comfiveable.me The chlorine atom functions as an effective leaving group, facilitating nucleophilic substitution at the sulfur center. fiveable.me While the methyl groups on the mesitylene ring are electron-donating, their electronic effect on the sulfonyl group's reactivity is secondary to the powerful steric influence they exert. The primary role of the sulfonyl group's electrophilicity is to serve as a handle for transferring the entire mesitylenesulfonyl moiety to a nucleophilic substrate.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJZBZSCGJAWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228019 | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-64-8 | |

| Record name | Mesitylenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TFV87MP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors of 2 Mesitylenesulfonyl Chloride

Established Synthetic Routes to 2-Mesitylenesulfonyl Chloride

The traditional and most direct method for the synthesis of this compound involves the electrophilic aromatic substitution of mesitylene (B46885). This is typically achieved through a two-step process within a single pot: sulfonation followed by chlorination.

Sulfonation and Chlorination Protocols

The established protocol for the synthesis of this compound begins with the sulfonation of mesitylene (1,3,5-trimethylbenzene). This is most commonly achieved using a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H). In this reaction, the electron-rich mesitylene ring readily undergoes electrophilic attack by the sulfur trioxide moiety of the sulfonating agent, leading to the formation of mesitylene-2-sulfonic acid.

This sulfonic acid intermediate is then converted in situ to the desired this compound. The chlorination step is often accomplished by the same reagent, chlorosulfonic acid, which can act as both a sulfonating and a chlorinating agent. Alternatively, other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to convert the sulfonic acid to the sulfonyl chloride. rsc.org

A simplified procedure that utilizes less chlorosulfonic acid than older methods has been reported to produce mesitylenesulfonyl chloride in good yield. orgsyn.org This method involves the careful addition of mesitylene to an excess of chlorosulfonic acid at a controlled temperature, followed by a workup procedure to isolate the product. orgsyn.org The reaction is typically exothermic and requires careful temperature management to avoid side reactions. orgsyn.org

| Reagent/Parameter | Typical Conditions |

| Starting Material | Mesitylene |

| Sulfonating/Chlorinating Agent | Chlorosulfonic Acid |

| Stoichiometry | Excess of chlorosulfonic acid |

| Temperature | Controlled, often low to moderate |

| Work-up | Quenching with ice-water, extraction |

Alternative Synthetic Strategies and Emerging Approaches

While the direct sulfonation and chlorination of mesitylene remains a common method, several alternative strategies for the synthesis of aryl sulfonyl chlorides have been developed. These emerging approaches often aim to overcome some of the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.

One such alternative involves the palladium-catalyzed chlorosulfonylation of arylboronic acids . This method offers a different disconnection approach, starting from a pre-functionalized aromatic ring. nih.gov Although not specifically detailed for this compound, this strategy could potentially be adapted by using mesityleneboronic acid as a starting material.

Another emerging route is the synthesis from sulfonyl hydrazides . Sulfonyl hydrazides can be converted to their corresponding sulfonyl chlorides under mild conditions using reagents like N-chlorosuccinimide (NCS). nih.gov This method provides a valuable alternative, particularly when the corresponding sulfonyl hydrazide is readily available. nih.gov

The oxidation of thiols represents another viable pathway. researchgate.net Mesitylenethiol, if accessible, could be oxidized to this compound. Modern protocols for this transformation often employ greener oxidizing agents and conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of sulfonyl chlorides, including this compound, several approaches that align with these principles have been explored.

One notable green approach is the use of oxone and a halide source (KX) in water . This method provides an environmentally benign way to synthesize sulfonyl chlorides from thiols or disulfides. rsc.org The use of water as a solvent and the avoidance of hazardous organic solvents are key advantages of this system. rsc.org

The use of N-chlorosuccinimide (NCS) as a chlorinating agent is also considered a greener alternative. organic-chemistry.org NCS is a solid reagent that is easier to handle than gaseous chlorine or corrosive liquids like thionyl chloride. Furthermore, the byproduct, succinimide, can be recycled back to NCS, improving the atom economy of the process. organic-chemistry.org

Photocatalytic methods are also emerging as a green strategy for the synthesis of sulfonyl chlorides. acs.org These methods often utilize visible light and a photocatalyst to drive the reaction, avoiding the need for harsh reagents and high temperatures. For instance, a method for synthesizing sulfonyl chlorides from aryldiazonium salts mediated by a heterogeneous photocatalyst has been reported. acs.org

Innovations in this area also include the exploration of flow chemistry techniques and microwave-assisted reactions , which can lead to reduced reaction times, improved yields, and better process control, all of which contribute to a more sustainable synthetic process. nbinno.com

Reaction Mechanisms Involving 2 Mesitylenesulfonyl Chloride

Nucleophilic Substitution Reactions

2-Mesitylenesulfonyl chloride is a versatile reagent in organic synthesis, primarily engaging in nucleophilic substitution reactions where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. chemimpex.com The general mechanism involves the transfer of the mesitylenesulfonyl group to the nucleophilic substrate. These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comxdbiochems.comlookchem.com

Formation of Sulfonamides

A principal application of this compound is its reaction with primary and secondary amines to form sulfonamides. chemimpex.comxdbiochems.com This reaction proceeds through a nucleophilic substitution mechanism, likely SN2-type, where the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride. smolecule.com This attack results in the formation of a covalent bond between the nitrogen and sulfur atoms and the displacement of the chloride leaving group. smolecule.com

The steric bulk provided by the mesityl group plays a significant role in these reactions, reducing the likelihood of side reactions and enhancing selectivity, particularly for primary amines over secondary amines. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) generated during the reaction. chemicalbook.comlibretexts.org

Primary amines react with this compound to yield N-substituted sulfonamides, which still possess an acidic proton on the nitrogen atom. libretexts.org In contrast, secondary amines form N,N-disubstituted sulfonamides that lack this acidic proton. libretexts.org

Table 1: Examples of Sulfonamide Formation using this compound

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-4-bromo-3-methylisoxazole | Recrystallization (EtOAc/hexanes) | 2,4,6-Trimethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide | 64% | |

| 6-Iodo-1H-indazole | NaOt-Bu, THF, 23°C, 40 min | 6-Iodo-1-(2,4,6-trimethyl-benzenesulfonyl)-1H-indazole | 100% | |

| (1S, 2R)-norephedrine | Triethylamine, Methylene chloride, 0°C | (1S, 2R)-N-(2-hydroxy-1-phenyl-propyl)-2,4,6-mesitylsulfonamide | 95% | chemicalbook.com |

Formation of Sulfonate Esters

This compound reacts with alcohols and phenols to produce sulfonate esters, which are valuable as intermediates or as protecting groups in multi-step syntheses. xdbiochems.com The reaction mechanism is a nucleophilic attack by the oxygen atom of the hydroxyl group on the sulfonyl sulfur, displacing the chloride ion. youtube.com

For the reaction with alcohols, a non-nucleophilic base like pyridine is typically used to quench the HCl byproduct. masterorganicchemistry.com In the case of less nucleophilic alcohols or phenols, a stronger base such as sodium hydride (NaH) may be employed to first deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile. These reactions are generally conducted in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) to prevent hydrolysis of the sulfonyl chloride. The steric hindrance of the mesityl group allows for successful sulfonylation, even with sterically congested alcohols. researchgate.net

Table 2: Examples of Sulfonate Ester Formation

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1H-indole-6-carboxylate | NaH, THF, RT, 1h | Methyl 1-(2,4,6-trimethylbenzenesulfonyl)-1H-indole-6-carboxylate | 88.8% | |

| 3,5-Dimethylphenol | K₂CO₃, Acetone (B3395972), Reflux | 3,5-Dimethylphenyl 2,4,6-trimethylbenzenesulfonate | 76% | researchgate.net |

| 2-Bromophenol | Triethylamine, DMAP, CH₂Cl₂, 0°C to RT, 14h | 2-Bromophenyl 2,4,6-trimethylbenzenesulfonate | N/A | rsc.org |

Reactions with Thiols

This compound is also known to react with thiols (mercaptans). xdbiochems.com The reaction mechanism is analogous to that with alcohols and amines, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride's sulfur center. This results in the formation of a thiosulfonate ester (R-S-SO₂-Ar).

Mechanistic studies on the oxidation of thiols to various sulfur-containing compounds provide context for the reactivity of the sulfur center. nih.gov In related reactions, sulfonyl chlorides can react with superoxide (B77818) to form intermediary peroxysulfur compounds, which are potent oxidizing agents. oup.com

Role as a Leaving Group in Substitution Processes

One of the key utilities of this compound is its ability to convert poor leaving groups, such as hydroxyl groups, into excellent leaving groups. xdbiochems.comnordmann.global When an alcohol is converted to a mesitylenesulfonate ester (mesylate), the hydroxyl group is transformed into a sulfonate group (-OSO₂-Mesityl). The resulting mesylate anion is a very weak base, stabilized by resonance, making it an excellent leaving group in subsequent nucleophilic substitution (SN2) or elimination (E2) reactions. masterorganicchemistry.com This two-step sequence (sulfonylation followed by substitution/elimination) is a common strategy in organic synthesis. xdbiochems.comnordmann.global

Comparative Mechanistic Studies with Other Arenesulfonyl Chlorides

The reactivity of this compound is often compared with other common arenesulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and the more sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl). oup.com These comparisons highlight the unique balance of steric and electronic factors conferred by the mesityl group.

Steric and Electronic Effects on Reactivity

The reaction mechanism and rate of nucleophilic substitution at the sulfonyl sulfur are significantly influenced by both steric and electronic effects originating from the aryl substituent.

Steric Effects: The three methyl groups on the mesitylene (B46885) ring create substantial steric hindrance around the sulfonyl group. mdpi.com This steric bulk generally leads to lower reactivity compared to less hindered analogs like p-toluenesulfonyl chloride (TsCl). oup.com However, this reduced reactivity is often coupled with increased selectivity. For instance, the steric hindrance can prevent unwanted side reactions or allow for regioselective sulfonylation of complex molecules with multiple reactive sites. oup.com In the sulfonylation of cycloheptaamylose, this compound showed a selectivity 24 times greater than that of tosyl chloride for the primary hydroxyl groups. oup.com The steric bulk is moderate compared to the highly hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl), providing a useful balance between reactivity and selectivity.

Electronic Effects: The three methyl groups on the aromatic ring are electron-donating through an inductive effect. mdpi.com Electron-donating groups generally decrease the electrophilicity of the sulfonyl sulfur, which would be expected to slow down the rate of nucleophilic attack. mdpi.com However, a detailed kinetic and theoretical study of the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides revealed a more complex picture. mdpi.com While electron-withdrawing groups were found to accelerate the reaction and electron-donating groups slowed it down for para- and meta-substituted compounds, ortho-alkyl substituted chlorides, including (2,4,6-Me₃)-1, showed an unexpectedly enhanced reactivity. mdpi.com This counterintuitive acceleration is attributed to the ground-state destabilization of the sulfonyl chloride. The steric compression from the ortho-alkyl groups forces the molecule into a rigid, strained conformation, raising its ground-state energy and thus lowering the activation barrier for substitution. mdpi.com DFT calculations confirmed that the chloride exchange reaction for arenesulfonyl chlorides proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com

Table 3: Comparative Reactivity of Arenesulfonyl Chlorides in Chloride Exchange

| Sulfonyl Chloride | Relative Reactivity (vs. benzenesulfonyl chloride) | Key Factor | Reference |

|---|---|---|---|

| 2,4,6-Trimethylbenzenesulfonyl chloride | 3–5× faster | Steric compression/Ground-state strain | mdpi.com |

| 4-Nitrobenzenesulfonyl chloride | ~10× faster | Electron withdrawal | |

| p-Toluenesulfonyl chloride | Slower | Electron donation | mdpi.com |

| 4-Methoxybenzenesulfonyl chloride | ~0.1× slower | Electron donation |

Kinetic Studies and Activation Parameters of Exchange Reactions

Kinetic studies on the nucleophilic substitution reactions of arenesulfonyl chlorides, including this compound, have been crucial in elucidating their reaction mechanisms. The solvolysis of sterically hindered arenesulfonyl chlorides, such as this compound, has been investigated, with kinetic profiles fitting first-order kinetics. researchgate.net Interestingly, ortho-alkyl substituted derivatives often show an increased reactivity, a phenomenon termed the "positive ortho-effect," which is thought to arise from the ortho-methyl groups restricting rotation around the C-S bond, thereby facilitating nucleophilic attack. researchgate.netresearchgate.net

One of the key findings is the "steric acceleration" observed in the hydrolysis of compounds like 2,4,6-trimethylbenzenesulfonyl chloride. mdpi.com Contrary to expectations where steric bulk would hinder reactivity, these compounds hydrolyze faster than the less hindered benzenesulfonyl chloride. mdpi.com This enhanced reactivity in 2,4,6-trialkyl derivatives, which are 3–5 times more reactive than unsubstituted benzenesulfonyl chlorides, is attributed to steric compression that stabilizes the transition state. DFT calculations and X-ray data reveal that the enhanced reactivity of di-ortho-alkyl substituted arenesulfonyl chlorides is largely due to a rigid, sterically congested, and compressed structure. mdpi.comnih.gov

Kinetic isotope effect (KIE) studies have provided further mechanistic insights. For the solvolysis of 2,4,6-trimethylbenzenesulfonyl chloride and its deuterated analog (containing CD₃ groups), comparable rate constants were observed. researchgate.netmdpi.com This lack of a significant secondary kinetic isotope effect allows for the dismissal of σ-π-hyperconjugation as the reason for the increased reactivity. researchgate.netresearchgate.net

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined for various sulfonyl chloride reactions. researchgate.net For the solvolysis of arenesulfonyl chlorides, the measured activation parameters are consistent with an S_N2 mechanism that involves the participation of solvent molecules in the transition state. researchgate.netresearchgate.net In the hydrolysis of a series of p-substituted benzenesulfonyl chlorides, it was found that electron-withdrawing groups led to higher values of ΔH‡ and less negative values of ΔS‡. beilstein-journals.org

A comprehensive study on the chloride-chloride exchange reaction for 22 different arenesulfonyl chlorides in acetonitrile (B52724) provided detailed kinetic and activation data. mdpi.comresearchgate.net The exchange rates for para- and meta-substituted compounds correlated with the Hammett equation, yielding a ρ-value of +2.02, which indicates that electron-withdrawing groups accelerate the reaction. mdpi.com

Table 1: Activation Parameters for the Isotopic Chloride Exchange Reaction of Selected Arenesulfonyl Chlorides in Acetonitrile at 0 °C Data sourced from Mikołajczyk et al. (2020) researchgate.net

| Compound | k₀ x 10³ [M⁻¹s⁻¹] | Eₐ [kcal/mol] | ΔH‡ [kcal/mol] | ΔS‡ [cal/mol·K] |

| Benzenesulfonyl chloride | 1.83 | 12.8 | 12.3 | -26.5 |

| p-Toluenesulfonyl chloride | 0.81 | 13.9 | 13.4 | -24.4 |

| This compound | 0.17 | 13.8 | 13.2 | -29.2 |

| p-Nitrobenzenesulfonyl chloride | 21.3 | 12.5 | 11.9 | -24.3 |

S_N2 vs. Addition-Elimination Mechanisms in Sulfonyl Chloride Reactions

The mechanism of nucleophilic substitution at the sulfonyl sulfur atom is a subject of detailed investigation, with the primary debate centering on a concerted S_N2-type mechanism versus a stepwise addition-elimination (A-E) mechanism. mdpi.com The S_N2 mechanism involves a single transition state, which can be tighter or looser depending on the substituents. researchgate.net In contrast, the addition-elimination pathway proceeds through a high-energy, pentacoordinate intermediate known as a sulfurane. fiveable.me

For most nucleophilic substitution reactions of sulfonyl chlorides, including solvolysis and aminolysis, the evidence largely points towards a concerted S_N2 mechanism. researchgate.netmdpi.com The reaction involves a backside attack by the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state. beilstein-journals.orgmasterorganicchemistry.com Studies on the solvolysis of sterically hindered arenesulfonyl chlorides, including this compound, have concluded that the reaction proceeds via an S_N2 mechanism with the participation of solvent molecules in the transition state. researchgate.netresearchgate.net The observation of inversion of stereochemistry in reactions of chiral sulfonates further supports the S_N2 pathway. researchgate.net

However, the distinction between a concerted S_N2 and a stepwise A-E mechanism can be subtle. researchgate.net The mechanism can be influenced by the nature of the nucleophile and the leaving group. Theoretical studies using Density Functional Theory (DFT) have been instrumental in differentiating these pathways. mdpi.com DFT calculations for the chloride-chloride exchange reaction in benzenesulfonyl chloride and its substituted analogs show a potential energy surface with a single transition state, which is characteristic of a synchronous S_N2 process. mdpi.com

Conversely, for the analogous fluoride (B91410) exchange in benzenesulfonyl fluoride, the calculations indicate that the reaction follows an addition-elimination mechanism. mdpi.com This suggests that the nature of the leaving group is a critical factor in determining the reaction pathway. The reaction of this compound with amines is also described as proceeding via an S_N2 mechanism, where the amine attacks the electrophilic sulfur center, displacing the chloride ion. The significant steric bulk of the mesityl group is noted to reduce the likelihood of side reactions.

While early literature sometimes suggested dissociative S_N1-type processes for sulfonyl chloride solvolysis, these claims have largely been corrected, with the consensus now favoring associative S_N2 mechanisms. mdpi.combeilstein-journals.org

Table 2: Comparison of Proposed Mechanisms for Halogen Exchange in Arenesulfonyl Halides Based on theoretical and experimental findings. mdpi.com

| Reaction | Proposed Mechanism | Key Evidence |

| Chloride Exchange in R-SO₂Cl | S_N2 (Concerted) | DFT calculations show a single transition state; Kinetic data consistent with bimolecular substitution. mdpi.com |

| Fluoride Exchange in R-SO₂F | Addition-Elimination (Stepwise) | DFT calculations indicate the formation of a difluorosulfurandioxide intermediate. mdpi.com |

Applications of 2 Mesitylenesulfonyl Chloride in Advanced Organic Synthesis

Protecting Group Chemistry

The use of protecting groups is a critical strategy in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. cem.com 2-Mesitylenesulfonyl chloride serves as a precursor to the robust mesitylenesulfonyl (Mts) protecting group.

Amines are frequently protected as sulfonamides to reduce their nucleophilicity and basicity. chem-station.com The reaction of an amine with this compound in the presence of a base yields the corresponding N-mesitylenesulfonamide. The bulky mesitylenesulfonyl group effectively shields the nitrogen atom, rendering it significantly less reactive. This protection is stable under a variety of reaction conditions, including both acidic and basic environments. chem-station.com

The formation of N-mesitylenesulfonamides can be represented by the following general reaction:

R-NH₂ + (CH₃)₃C₆H₂SO₂Cl → R-NH-SO₂C₆H₂(CH₃)₃ + HCl

This method is advantageous in syntheses where other protecting groups might be labile. The steric hindrance provided by the mesityl group can also influence the stereochemical outcome of nearby reactions.

While less common than the protection of amines, alcohols can also be protected as mesylate esters. fiveable.melibretexts.org The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), affords the corresponding mesitylenesulfonate ester.

R-OH + (CH₃)₃C₆H₂SO₂Cl → R-O-SO₂C₆H₂(CH₃)₃ + HCl

This protection strategy is employed when a robust protecting group is required that can withstand harsh reaction conditions. However, it's important to note that sulfonate esters of alcohols are good leaving groups, and their formation can sometimes lead to subsequent elimination or substitution reactions. chem-station.com

The guanidino group of arginine presents a significant challenge in peptide synthesis due to its high basicity. rsc.org this compound is a well-established reagent for the protection of the guanidino function. chemicalbook.comgoogle.com The resulting N-mesitylenesulfonyl arginine derivative effectively masks the basicity of the guanidino group, preventing side reactions during peptide coupling.

The protection of the guanidino group is crucial for the successful solid-phase synthesis of arginine-containing peptides. The Mts group is known for its high stability during the repetitive steps of peptide synthesis.

| Protected Amino Acid | Protecting Group | Reagent |

| Arginine | Mesitylenesulfonyl (Mts) | This compound |

This table illustrates the use of this compound for the protection of the guanidino group in arginine.

The indole (B1671886) side chain of tryptophan is susceptible to modification under acidic conditions commonly used in peptide synthesis. chemicalbook.com While not as common as for arginine, derivatives of this compound have been explored for the protection of the tryptophan indole nitrogen. This protection can prevent undesired side reactions, such as alkylation or oxidation, that can occur during subsequent synthetic steps. The transfer of related sulfonyl protecting groups from arginine to tryptophan has been observed, highlighting the need for careful selection of protecting group strategies in peptides containing both residues. nih.gov

The removal of the mesitylenesulfonyl group, or deprotection, is a critical final step to unveil the original functional group. cem.com The robust nature of the Mts group necessitates strong acidic conditions for its cleavage. chem-station.com Reagents such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are commonly employed for this purpose.

The choice of deprotection reagent and conditions is crucial to avoid the degradation of the target molecule, especially in the context of complex peptides. The development of milder and more selective deprotection methods is an ongoing area of research in organic synthesis. For instance, the use of magnesium perchlorate (B79767) in organic solvents has been reported for the removal of other acid-labile protecting groups, showcasing the trend towards milder deprotection protocols. rsc.org

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Mesitylenesulfonyl (Mts) | Amine, Guanidino | Strong acid (e.g., HF, TFMSA) |

This table summarizes the deprotection conditions for the mesitylenesulfonyl group.

Coupling Reagent in Polynucleotide Synthesis

This compound is a widely used coupling reagent in the phosphotriester method of oligonucleotide synthesis. sigmaaldrich.comchemicalbook.comchemicalbook.combiomall.inwikipedia.org In this role, it activates the phosphodiester component, facilitating the formation of the internucleotidic phosphotriester linkage.

The reaction involves the formation of a mixed sulfonic-phosphoric anhydride (B1165640) intermediate, which is highly reactive towards the hydroxyl group of the incoming nucleoside. The steric bulk of the mesitylenesulfonyl group is thought to minimize side reactions at the heterocyclic bases of the nucleotides.

Other arylsulfonyl chlorides and related compounds, such as arylsulfonyltetrazoles, have also been employed as efficient condensing reagents in polynucleotide synthesis, highlighting the importance of this class of reagents in the construction of nucleic acid chains. researchgate.net

Formation of Internucleotidic Linkages

In the chemical synthesis of oligonucleotides, the formation of a phosphodiester bond between two nucleotide units is the most critical step. This compound has historically been a key player in this process, particularly in the phosphotriester method of oligonucleotide synthesis. It functions as a powerful condensing or coupling agent, activating the phosphodiester component to facilitate nucleophilic attack by the free hydroxyl group of the other nucleotide.

The mechanism involves the reaction of this compound with the phosphodiester component, forming a highly reactive mixed phosphonic-sulfonic anhydride. This intermediate is readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of the desired internucleotidic phosphotriester linkage. The bulky mesityl group provides steric shielding, which can influence the selectivity and efficiency of the coupling reaction.

Optimization of Reaction Conditions in Oligonucleotide Synthesis

The choice of condensing agent is crucial for optimizing the yield and purity of synthetic oligonucleotides. The properties of this compound contribute to the efficiency of the synthesis. Its high reactivity ensures rapid coupling times, which is essential in the stepwise, automated synthesis of long oligonucleotide chains. organic-chemistry.org Furthermore, the lipophilic nature of the mesityl group enhances the solubility of the activated intermediates in the aprotic organic solvents typically used for synthesis, such as pyridine. This improved solubility ensures homogeneous reaction conditions, leading to more consistent and higher coupling yields. The use of arylsulfonyl chlorides, like this compound, in conjunction with nucleophilic catalysts, has been a foundational strategy for achieving the high-fidelity synthesis of custom DNA and RNA strands.

Intramolecular Cyclization Reactions

This compound serves as an effective activating agent for intramolecular cyclization reactions, specifically in the formation of lactams and lactones. Its role is to convert a hydroxyl group—either from a carboxylic acid or an alcohol—into a good leaving group, thereby promoting intramolecular nucleophilic attack.

Lactamization is the intramolecular cyclization of an amino acid to form a cyclic amide (a lactam). This transformation requires the activation of the carboxylic acid moiety to facilitate attack by the distal amino group. When this compound is used, it is believed to react with the carboxylic acid to form a mixed sulfonic-carboxylic anhydride. This anhydride is a highly activated species, rendering the carboxyl carbon susceptible to nucleophilic attack by the amine. The subsequent intramolecular reaction proceeds to form the stable lactam ring, releasing mesitylenesulfonic acid as a byproduct. This method is particularly useful for the synthesis of medium-to-large ring lactams, which can be challenging to form due to unfavorable entropic factors.

Similarly, lactonization is the intramolecular esterification of a hydroxy acid to yield a cyclic ester (a lactone). The reaction can be promoted by this compound, which activates the carboxylic acid in the same manner as in lactamization, forming a mixed anhydride that is then cyclized by the intramolecular hydroxyl group. Alternatively, under different conditions (e.g., in the presence of a base like pyridine), the sulfonyl chloride can react with the hydroxyl group of the hydroxy acid. This forms a mesitylenesulfonate ester, an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, can then displace the sulfonate in an intramolecular SN2 reaction to form the lactone ring. This latter pathway is particularly effective for the formation of β-lactones from β-hydroxy acids with inversion of stereochemistry at the alcohol center.

Beckmann Rearrangement of Ketoximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. rsc.org The reaction is typically catalyzed by acid, but the use of sulfonyl chlorides provides a milder and often more efficient alternative. This compound has been demonstrated to be a highly effective reagent for this transformation. chemicalbook.comresearchgate.net

The process involves the in situ generation of an oxime mesitylenesulfonate from the corresponding ketoxime in the presence of a base, such as lithium hydroxide. chemicalbook.com The mesitylenesulfonate group is an excellent leaving group, facilitating the key rearrangement step. In this concerted step, the alkyl or aryl group positioned anti to the leaving group on the oxime carbon migrates to the nitrogen atom, displacing the mesitylenesulfonate and forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide or lactam product. This method has been successfully applied to a variety of carbocyclic, heterocyclic, and acyclic ketoximes. chemicalbook.com

| Starting Ketoxime | Product Lactam/Amide | Yield (%) |

| Piperidin-4-one oxime derivative | Diazepan-5-one lactam derivative | High |

| Cyclododecanone oxime | Azacyclotridecan-2-one | Quantitative |

| Benzophenone oxime | Benzamide derivative | Good |

This table presents illustrative examples of Beckmann rearrangements facilitated by sulfonyl chlorides, demonstrating the versatility of the method. researchgate.net

Synthesis of Sulfonyl Azides and Sulfonyl Hydroxylamines

This compound is a valuable starting material for the preparation of other important synthetic reagents, namely sulfonyl azides and sulfonyl hydroxylamines.

The synthesis of 2-mesitylenesulfonyl azide (B81097) is typically achieved through a straightforward nucleophilic substitution reaction. This compound is treated with an azide source, most commonly sodium azide (NaN₃), in a suitable solvent like acetone (B3395972) or ethanol. wikipedia.org The chloride ion is displaced by the azide nucleophile to afford the sulfonyl azide in high yield. Sulfonyl azides are versatile reagents themselves, widely used in diazo-transfer reactions and for the synthesis of nitrogen-containing heterocycles.

O-Mesitylenesulfonylhydroxylamine (MSH) is a powerful electrophilic aminating agent used to transfer an -NH₂ group to a variety of nucleophiles. chemicalbook.comresearchgate.net It is prepared by the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or a protected form thereof, often in the presence of a base to neutralize the HCl generated. echemi.com MSH is noted for its high reactivity and good solubility in common organic solvents, making it a preferred reagent for the synthesis of N-amino compounds, aziridines, and sulfilimines. researchgate.netresearchgate.net

Role in Materials Science and Polymer Chemistry Research

Modification of Polymers to Enhance Properties

In polymer chemistry, 2-Mesitylenesulfonyl chloride is utilized as a modifying agent to improve the inherent characteristics of various polymers, such as their thermal stability and solubility. ethernet.edu.et The introduction of the bulky, aromatic mesitylenesulfonyl group onto a polymer backbone can significantly alter its physical and chemical properties.

The incorporation of this compound into polymer structures is a strategy employed to enhance their thermal stability. ethernet.edu.et The rigid, aromatic nature of the mesitylene (B46885) group can increase the degradation temperature of a polymer by restricting the thermal motion of the polymer chains. While this application is noted in chemical literature, specific, detailed research studies quantifying the thermal stability improvement on common polymers were not prevalent in publicly accessible databases. The general principle involves the sulfonyl chloride group reacting with functional sites on a polymer (such as hydroxyl or amine groups) to form stable sulfonate or sulfonamide linkages, respectively, thereby integrating the stabilizing mesitylene moiety.

Altering the solubility of a polymer is crucial for its processing and application. This compound can be used to modify polymers to improve their solubility in specific organic solvents. ethernet.edu.et By attaching the mesitylenesulfonyl group, which has a significant nonpolar character, to a polymer chain, its interaction with organic solvents can be improved. This is particularly useful for polymers that are otherwise difficult to dissolve, hindering their characterization and application in solution-based processes. For instance, neutral photoacid generators, a class of compounds related to sulfonate esters, are known to offer improved solubility in organic solvents. bris.ac.uk

Coupling Agent in Advanced Materials Development

One of the most well-documented roles of this compound in materials science is its function as a coupling or condensing agent. It facilitates the formation of bonds between different molecules, enabling the synthesis of complex, high-performance materials.

The reagent is particularly effective in forming phosphotriester and sulfonate linkages, which are pivotal in the synthesis of biomaterials and functionalized polymers. nih.govscispace.com Research has demonstrated its efficacy in the development of materials for chromatography, diagnostics, and therapeutics.

Key applications include:

Synthesis of Modified Cyclodextrins: this compound is used to selectively functionalize cyclodextrins, which are oligosaccharides used in drug delivery and chiral separation. The reagent reacts with hydroxyl groups on the cyclodextrin (B1172386) rim to form a mesitylenesulfonyl ester. This "sulfonylation" creates a good leaving group that facilitates subsequent nucleophilic substitution, allowing for the precise introduction of other functional groups like azides. ethernet.edu.etresearchgate.net These heterobifunctionalized cyclodextrins are advanced materials used as chiral stationary phases in high-performance liquid chromatography (HPLC). researchgate.net

Polynucleotide Synthesis: The compound serves as a critical coupling reagent in the solid-phase synthesis of oligodeoxyribonucleotides, the building blocks of DNA. scispace.com In the phosphotriester method, it activates the phosphodiester component, enabling it to react with the hydroxyl group of the next nucleotide unit attached to a solid support, such as a polystyrene copolymer. scispace.com This allows for the controlled, stepwise construction of specific DNA sequences.

Polyphosphate Synthesis: In the synthesis of modified linear polyphosphates, this compound is used in conjunction with N-methylimidazole to activate cyclic trimetaphosphate (cyclo-TP). nih.govuni-freiburg.de This activation enables the ring-opening reaction with pyrophosphate, leading to the formation of longer, linear polyphosphate chains that can be functionalized for various biochemical applications. uni-freiburg.de

The following table summarizes these research findings:

| Application Area | Material Synthesized | Role of this compound | Resulting Function | Citations |

| Chromatography | Heterobifunctionalized α- and β-cyclodextrins | Sulfonylating agent to create a reactive intermediate for further functionalization. | Advanced chiral stationary phases for HPLC separation of enantiomers. | ethernet.edu.etresearchgate.net |

| Biomaterials Synthesis | Oligodeoxyribonucleotides | Coupling reagent to activate phosphodiester groups for internucleotide bond formation. | Solid-phase synthesis of specific DNA sequences on polystyrene supports. | scispace.com |

| Biochemical Research | Linear Modified Polyphosphates | Activating agent for cyclic trimetaphosphate (cyclo-TP). | Facilitates the synthesis of functionalized polyphosphate chains for biological studies. | nih.govuni-freiburg.de |

Computational Chemistry and Spectroscopic Studies of 2 Mesitylenesulfonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. nih.gov It is widely used to study arenesulfonyl chlorides, offering a balance between accuracy and computational cost for predicting molecular characteristics and reaction mechanisms. mdpi.com

DFT calculations are instrumental in predicting the three-dimensional geometry of 2-Mesitylenesulfonyl chloride. By optimizing the molecular structure, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. These calculations have shown that ortho-alkyl groups, such as the two methyl groups in the mesityl moiety, induce significant steric compression. mdpi.com This steric hindrance leads to a rigid and congested structure around the sulfonyl group, which paradoxically enhances its reactivity in certain reactions. mdpi.com

Computational models, often at the B3LYP level of theory, can also determine various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP), and atomic charges. This data helps in identifying the most reactive sites within the molecule for nucleophilic or electrophilic attack. nih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| S-O Bond Length | The distance between the sulfur and oxygen atoms in the sulfonyl group. | ~1.42 Å |

| S-Cl Bond Length | The distance between the sulfur and chlorine atoms. | ~2.07 Å |

| O-S-O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. | ~122° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Varies with substituents |

A significant application of DFT is the elucidation of reaction mechanisms by mapping potential energy surfaces and characterizing transition states. mdpi.comchemrxiv.org For arenesulfonyl chlorides, DFT studies have been crucial in understanding nucleophilic substitution reactions at the sulfur center. mdpi.com

Specifically, for the identity chloride-chloride exchange reaction, DFT calculations have revealed that the reaction proceeds via a single transition state, consistent with a synchronous SN2-type mechanism. mdpi.com The calculations show that as the incoming nucleophile (Cl⁻) approaches, it forms an initial ion-dipole complex before reaching the transition state, where the sulfur-chlorine bonds are partially formed and broken. mdpi.com The unique, sterically congested structure of ortho-substituted compounds like this compound has been shown through DFT to be a primary reason for an observed acceleration in reaction rates, a counterintuitive finding that highlights the predictive power of these computational methods. mdpi.com

X-ray Crystallography and Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule and its derivatives. This technique provides unambiguous data on atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com While a specific crystal structure for this compound itself is not widely discussed in foundational literature, the technique is paramount for analyzing its derivatives. The structural data obtained from X-ray analysis serves as a crucial benchmark for validating the accuracy of computational models, such as those derived from DFT calculations. mdpi.com For complex substituted sulfonyl chlorides, crystallography can reveal subtle steric and electronic effects that govern the molecule's conformation and reactivity.

NMR, FTIR, Raman, and UV-Vis Spectroscopic Characterization in Research

A suite of spectroscopic techniques is routinely employed to characterize this compound and confirm its identity and purity. chemicalbook.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural verification. The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the non-equivalent methyl group protons, providing clear evidence of the substitution pattern.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy methods are used to identify the functional groups present in the molecule. thermofisher.com FTIR and Raman spectra of this compound are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group. These techniques provide a molecular "fingerprint" that is useful for identification and quality control. chemicalbook.comosti.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily involving the π-electrons of the aromatic mesitylene (B46885) ring. The spectrum can provide information on the extent of conjugation and the effects of the sulfonyl chloride substituent on the electronic structure of the aromatic system.

| Technique | Information Obtained | Key Features for this compound |

|---|---|---|

| ¹H NMR | Provides information about the proton environments in the molecule. | Signals for aromatic protons and distinct methyl group protons. chemicalbook.com |

| ¹³C NMR | Identifies the different carbon environments. | Resonances for aromatic carbons, methyl carbons, and the carbon attached to the sulfonyl group. |

| FTIR | Detects vibrational modes of functional groups. | Strong characteristic absorptions for S=O (asymmetric and symmetric stretching). pharmaffiliates.com |

| Raman | Complements FTIR by detecting vibrational modes, particularly for non-polar bonds. | Characteristic peaks for the sulfonyl chloride group and the aromatic ring. chemicalbook.com |

| UV-Vis | Measures electronic transitions. | Absorptions related to the π → π* transitions of the substituted benzene (B151609) ring. |

Emerging Research Frontiers and Future Directions

Applications in Flow Chemistry and Microreactor Technology

The synthesis of sulfonyl chlorides, often characterized by highly exothermic reactions and the use of hazardous reagents, is a prime candidate for the enhanced safety and control offered by flow chemistry and microreactor technologies. While specific studies detailing the continuous flow synthesis of 2-Mesitylenesulfonyl chloride are not yet prevalent, the broader field is rapidly advancing. Continuous flow protocols have been developed for the synthesis of various sulfonyl chlorides, demonstrating significant improvements in safety and efficiency by enabling precise control over reaction parameters and minimizing the volume of hazardous materials at any given time rsc.orgmdpi.comrsc.org.

The translation of these methodologies to the production of this compound is a logical and anticipated development. Such an advancement would offer a safer, more scalable, and potentially more efficient route to this important reagent. Furthermore, the use of microreactors for the synthesis of sulfonamides, the downstream products of sulfonyl chlorides, has been successfully demonstrated, showcasing the potential for integrated, multi-step continuous processes acs.orgvapourtec.com.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Improved safety through smaller reaction volumes and superior heat and mass transfer. |

| Control | Less precise control over reaction parameters like temperature and mixing. | Exquisite control over reaction conditions, leading to higher reproducibility. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by numbering-up or extending operation time. |

| Efficiency | Can be less efficient with longer reaction times and more complex workups. | Often higher space-time yields and potential for in-line purification. |

Stereoselective Transformations and Asymmetric Synthesis

The sterically demanding nature of the mesityl group is a key feature that is being explored to influence the stereochemical outcome of chemical reactions. Bulky substituents are known to play a crucial role in asymmetric catalysis by creating a chiral environment that can favor the formation of one enantiomer or diastereomer over another wikipedia.org. While direct applications of this compound as a chiral auxiliary or ligand precursor in stereoselective transformations are still an emerging area, the underlying principles are well-established.

The mesityl group can be incorporated into chiral ligands for metal-catalyzed reactions or used to create sterically hindered environments in organocatalysis, thereby enhancing diastereo- or enantioselectivity wikipedia.org. Future research is likely to focus on the design and synthesis of novel chiral ligands and catalysts derived from this compound for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Bioconjugation and Chemical Biology Applications

Sulfonyl chlorides are reactive electrophiles that can readily form stable sulfonamide linkages with primary and secondary amines, such as the side chains of lysine (B10760008) residues in proteins. This reactivity has been harnessed for bioconjugation, the process of linking molecules to biological macromolecules like proteins. While specific examples utilizing this compound for this purpose are not widely reported, the general utility of sulfonyl chlorides and related sulfonyl-containing reagents in this field is recognized nih.govacs.orgmdpi.comcam.ac.uk.

The development of novel bioconjugation strategies is a vibrant area of chemical biology. The stability of the resulting sulfonamide bond is a significant advantage. Future research may explore the use of this compound or its derivatives in developing new probes, affinity labels, or drug-delivery systems. The steric bulk of the mesityl group could potentially influence the binding affinity and selectivity of the resulting bioconjugates.

Development of Novel Catalytic Systems

The development of new and efficient catalytic systems is a cornerstone of modern chemistry. While this compound is not itself a catalyst, it can serve as a precursor for the synthesis of ligands or be used to modify materials to create novel catalysts. For instance, polymer-bound sulfonyl chloride has been utilized as a scavenger and a reagent support in organic synthesis .

Recent research has also explored the modification of materials with sulfonyl chloride functionalities to create catalysts for various transformations d-nb.info. The introduction of the mesitylenesulfonyl group onto a catalytic support could influence the catalyst's activity, selectivity, and stability. The bulky nature of the mesityl group could create specific pockets or channels on a catalyst surface, leading to shape-selective catalytic processes. The development of such novel catalytic systems based on derivatives of this compound represents a promising avenue for future research.

Supramolecular Chemistry and Self-Assembly with this compound Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. Sulfonamides, which are readily prepared from this compound, are known to participate in hydrogen bonding and can act as building blocks for the construction of supramolecular assemblies researchgate.netacs.orgwikipedia.org.

The rigid and well-defined geometry of the mesityl group, combined with the hydrogen-bonding capabilities of the sulfonamide functionality, makes derivatives of this compound attractive candidates for the design of new self-assembling systems. These could include the formation of gels, liquid crystals, or discrete molecular cages. The exploration of the supramolecular properties of these derivatives is a nascent field with the potential to yield novel materials with applications in areas such as sensing, separations, and drug delivery princeton.edu.

Q & A

Basic Question

How can contradictory data on sulfonyl chloride reactivity be resolved during experimental design?

Advanced Question

Contradictions (e.g., reactivity vs. selectivity) require systematic evaluation:

- Controlled comparisons : Parallel reactions under identical conditions (solvent, temperature, molar ratios) using this compound and p-toluenesulfonyl chloride.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to quantify rate differences.

- Computational modeling : Assess steric and electronic effects using DFT calculations .

What novel applications leverage this compound in functionalized compound synthesis?

Advanced Question

Recent advances include:

- Antimicrobial quaternary ammonium sulfonamides : Acts as a sulfonating agent for 3-(dimethylamino)-1-propylamine derivatives .

- Peptide dehydroalanine synthesis : Facilitates cysteine modification via sulfonamide intermediates under mild conditions .

- Bicyclo[1.1.1]pentyl boronates : Enables intramolecular coupling in sterically constrained systems .

What purification strategies are effective for reactions involving this compound?

Advanced Question

| Step | Details |

|---|---|

| Extraction | Partition between ethyl acetate and water; brine washes remove residual chloride . |

| Column Chromatography | Use silica gel with hexanes/ethyl acetate (gradient elution) for polar byproducts. |

| Recrystallization | From dichloromethane/hexanes at low temperatures (−20°C) . |

How does steric hindrance influence the mechanistic pathways of this compound?

Advanced Question

The mesityl group restricts access to the sulfonyl chloride moiety, favoring:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.